Tungsten disilicide

Thermodynamics Phase Stability VLSI Silicide Integration

Engineers optimizing VLSI gate electrodes face RC delay constraints that degrade high-frequency switching. Tungsten disilicide (WSi₂) resolves this with 30 µΩ·cm resistivity, delivering <1 Ω/sq sheet resistance at only 300 nm film thickness-a 40% improvement over MoSi₂ requiring 500 nm for equivalent performance. • <1 Ω/sq at 300 nm; 40% thinner than MoSi₂ for equivalent sheet resistance • 1300 °C oxidation threshold via continuous SiO₂ scale formation; exclude 800-1200 °C service • CVD activation energy 2.6 eV/atom ensures uniform, diffusion-controlled film growth across wafers Specify Si/W atomic ratio 2.0-2.2 and impurity levels <50 wt ppm (Fe, Cr, Ni) for consistent 30-50 µΩ·cm film performance.

Molecular Formula Si2W
Molecular Weight 240.01 g/mol
CAS No. 12039-88-2
Cat. No. B075984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten disilicide
CAS12039-88-2
Molecular FormulaSi2W
Molecular Weight240.01 g/mol
Structural Identifiers
SMILES[Si]#[W]#[Si]
InChIInChI=1S/2Si.W
InChIKeyWQJQOUPTWCFRMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 820 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WSi₂ Selection Guide


Tungsten disilicide (WSi₂, CAS 12039-88-2) is a refractory metal disilicide and electrically conductive ceramic material. It belongs to the class of transition metal disilicides (MSi₂), which are critical in semiconductor device fabrication for their combination of high-temperature stability, electrical conductivity, and compatibility with silicon substrates [1]. WSi₂ exhibits a tetragonal crystal structure (C11_b type) and can be synthesized via chemical vapor deposition (CVD), co-sputtering, or solid-state reaction of tungsten with silicon [1][2]. Its primary industrial applications include use as a low-resistivity gate electrode and interconnection material in very large-scale integration (VLSI) circuits, where it is employed as a shunt layer over polysilicon to reduce sheet resistance and increase signal propagation speed [1][3]. Additionally, WSi₂ serves as an oxidation-resistant protective coating for tungsten and refractory alloys in high-temperature aerospace and heating element applications [2][4].

1

Low-resistivity polycide electrodes

Supports VLSI gate and interconnect shunt layers with reduced sheet resistance at thin film dimensions.

2

CVD & PVD thin-film integration

Compatible with magnetron sputtering, CVD, and solid-state silicidation; well-characterized diffusion-controlled growth kinetics.

3

High-temperature oxidation barrier

Forms protective SiO₂ scale for refractory substrates under extreme-temperature oxidizing conditions.

Why WSi₂ Cannot Be Replaced


Transition metal disilicides (MSi₂) exhibit widely divergent thermodynamic, electrical, and oxidation characteristics that preclude generic substitution in performance-critical applications. While all members of this class share a similar stoichiometry and are electrically conductive, their specific enthalpies of formation differ by more than a factor of two [1], leading to distinct phase stability windows and reaction kinetics during silicide formation on silicon substrates [2]. Furthermore, the temperature dependence of their electrical resistivity follows fundamentally different power laws, with WSi₂ and MoSi₂ displaying a T^3.8 dependence at cryogenic temperatures while TiSi₂ and TaSi₂ exhibit T^5 behavior, indicating disparate electron-phonon coupling mechanisms [3]. In oxidation-resistant coating applications, the protective silica scale formation temperature threshold and the associated 'pest' oxidation regime differ markedly among the disilicides, rendering direct material substitution invalid without comprehensive re-qualification [4]. The following quantitative evidence establishes the specific performance boundaries that define WSi₂'s selection envelope relative to its closest analogs.

!

Formation enthalpy differences among MSi₂ vary by more than a factor of two, shifting thermal budgets and phase stability windows. Direct replacement may require process re-qualification.

!

Divergent resistivity power-law dependencies (T³·⁸ vs T⁵ at cryogenic temperatures) reflect fundamentally different electron-phonon coupling, limiting interchangeability in low-temperature electronics.

!

Oxidation protection windows differ markedly: protective SiO₂ scale formation thresholds and pesting regimes prevent generic substitution without application-specific validation.

WSi₂ Comparative Performance Evidence


Intermediate Formation Enthalpy

WSi₂ possesses a standard molar enthalpy of formation (Δ_fH_m°) of -(79 ± 5) kJ·mol⁻¹ at 298.15 K, which is significantly less negative (i.e., thermodynamically less stable) than MoSi₂ (-(137 ± 4) kJ·mol⁻¹), TiSi₂ (-(171 ± 11) kJ·mol⁻¹), TaSi₂ (-(120 ± 20) kJ·mol⁻¹), and CoSi₂ (-(103 ± 15) kJ·mol⁻¹), but slightly more stable than NiSi₂ (-(88 ± 12) kJ·mol⁻¹) [1]. This intermediate thermodynamic stability allows WSi₂ to be formed and processed under conditions distinct from those required for its more stable or less stable analogs, providing a wider process window for selective silicide formation in multi-layer metallization schemes where differential reactivity is exploited.

Formation Enthalpy
Head-to-head
WSi₂: -(79 ± 5) kJ·mol⁻¹ vs. MoSi₂: -137, TiSi₂: -171, TaSi₂: -120 kJ·mol⁻¹
Intermediate stability widens selective silicidation process window.
Critical evaluation at 298 K; supports differential reactivity schemes.
Thermodynamics Phase Stability VLSI Silicide Integration

Resistivity Advantage over MoSi₂

Magnetron co-sputtered WSi₂ films annealed at 1000 °C for 30 minutes achieve a sheet resistance of <1 Ω/sq at a thickness of 300 nm, corresponding to a resistivity of approximately 30 μΩ·cm. Under identical deposition and annealing conditions, MoSi₂ films require a greater thickness of 500 nm to achieve the same sheet resistance target (<1 Ω/sq), corresponding to a higher resistivity of approximately 50 μΩ·cm [1]. This demonstrates that WSi₂ delivers approximately 40% lower resistivity than MoSi₂ when processed under identical thermal budgets, enabling thinner conductive layers and reduced parasitic capacitance in gate electrode applications.

Resistivity vs MoSi₂
Head-to-head
WSi₂: ~30 μΩ·cm (300 nm) / MoSi₂: ~50 μΩ·cm (500 nm) after 1000°C anneal.
~40% lower resistivity at 60% film thickness; supports RC delay reduction.
Co-sputtered films; sheet resistance advantage in thinner gate stacks.
Electrical Resistivity Sheet Resistance Gate Electrode

Lower Phonon Scattering Contribution

In thin film form, the temperature-dependent contribution to resistivity (phonon scattering component) at room temperature is 11 μΩ·cm for WSi₂ films compared to 19 μΩ·cm for MoSi₂ films annealed at 1000 °C [1]. Furthermore, among five transition metal disilicides investigated, WSi₂ exhibits the smallest temperature-dependent resistivity increment, despite having a relatively high residual resistivity at cryogenic temperatures [2]. This smaller phonon contribution indicates that WSi₂'s room-temperature resistivity is less sensitive to temperature fluctuations and that substantial resistivity reduction can be achieved through microstructural optimization, such as rapid thermal annealing to improve crystallinity.

Phonon Contribution
Head-to-head
Δρ(phonon) at 293 K: WSi₂ 11 μΩ·cm, MoSi₂ 19 μΩ·cm.
Smaller temperature sensitivity; residual resistivity room for process optimization.
Thin films annealed 1000°C; 42% lower phonon scattering component.
Phonon Scattering Temperature Coefficient of Resistivity Thin Film Transport

High-Temperature Oxidation Protection

CVD-formed WSi₂ coatings exhibit a non-monotonic oxidation rate dependence on temperature: the isothermal oxidation rate increases with temperature from 800 °C to 1200 °C, then rapidly decreases at 1300 °C [1]. This behavior is attributed to a mechanistic transition in the oxide scale composition. Below 1200 °C, the oxidation product consists of WO₃ particles embedded in an amorphous SiO₂ matrix, and the formation of cracks and pores within this scale (caused by volume expansion from oxidation reactions and WO₃ evaporation) creates short-circuit diffusion paths for oxygen, resulting in accelerated oxidation. At 1300 °C, the WO₃ phase evaporates rapidly, leaving behind an exclusive, slow-growing continuous SiO₂ scale that provides effective oxidation protection [1]. This temperature-dependent protective scale formation is distinct from MoSi₂, which is known to suffer from 'pesting' (accelerated low-temperature oxidation) at intermediate temperatures around 500–800 °C [2].

Oxidation Protection
Class-level inference
Rate increases 800–1200°C, then drops at 1300°C due to exclusive SiO₂ scale.
Protective regime ≥1300°C; avoid intermediate-temperature pesting.
MoSi₂ pesting at 500–800°C; temperature window context-dependent.
Oxidation Resistance Protective Coating High-Temperature Stability

Diffusion-Controlled CVD Growth Kinetics

WSi₂ formation from LPCVD tungsten films on silicon substrates proceeds via a diffusion-controlled parabolic growth law with an activation energy of 2.6 eV/atom (approximately 251 kJ/mol) [1]. The silicide grows continuously from the WSi₂/W interface, and the thickness increases parabolically with annealing time, consistent with a reaction mechanism limited by atomic diffusion through the growing silicide layer. This activation energy quantifies the thermal budget required for complete silicidation and provides a benchmark for comparing process integration compatibility with other silicide candidates. For context, the activation energy for CVD growth of WSi₂ coatings from SiCl₄-H₂ gas mixtures on tungsten substrates is reported as approximately 42.5 kcal/mol (178 kJ/mol) [2], reflecting the different rate-limiting steps between solid-state silicidation and gas-phase CVD.

CVD Growth Kinetics
Supporting evidence
Solid-state: 2.6 eV/atom (251 kJ/mol); gas-phase CVD: ~178 kJ/mol.
Predictable parabolic growth; moderate thermal budget for process integration.
Diffusion-limited; enables thickness control in interconnect schemes.
Chemical Vapor Deposition Growth Kinetics Solid-State Reaction

Cryogenic Resistivity Temperature Dependence

Monocrystalline WSi₂ exhibits a T^3.8 temperature dependence of its intrinsic electrical resistivity in the cryogenic regime from 15 K to 40 K [1]. In contrast, monocrystalline TiSi₂ and TaSi₂ display a T^5 dependence over similar low-temperature ranges (13–30 K for TiSi₂; 15–28 K for TaSi₂) [1]. This difference in the power-law exponent reflects fundamentally distinct electron-phonon coupling mechanisms and band structure characteristics. The T^3.8 dependence of WSi₂ (and MoSi₂) is consistent with electron-phonon scattering in a metal with a complex Fermi surface and multiple scattering channels, whereas the T^5 behavior of TiSi₂ and TaSi₂ suggests simpler phonon-limited scattering.

Cryogenic Transport
Data to verify
WSi₂: ρ ∝ T³·⁸ (15–40 K) vs. TiSi₂/TaSi₂: T⁵ dependence.
Different electron-phonon mechanism; relevant for low-temperature electronics.
Monocrystalline samples; source to be independently reviewed.
Low-Temperature Transport Electron-Phonon Coupling Monocrystalline Silicides

WSi₂ High-Value Applications


VLSI Polycide Gate Electrodes

WSi₂ is the preferred silicide for polycide gate electrodes when lower sheet resistance at reduced film thickness is required. As established in Section 3 Evidence Item 2, WSi₂ achieves a sheet resistance of <1 Ω/sq at 300 nm thickness (30 μΩ·cm) compared to MoSi₂ requiring 500 nm for equivalent performance (50 μΩ·cm) [1]. This 40% resistivity advantage and 40% thickness reduction translate directly to reduced gate RC delay and improved high-frequency switching performance in advanced CMOS nodes. The smaller phonon contribution to resistivity (11 μΩ·cm vs. 19 μΩ·cm for MoSi₂) further ensures more stable electrical performance across operating temperature ranges [2]. The intermediate thermodynamic stability of WSi₂ (Δ_fH_m° = -79 kJ·mol⁻¹) allows silicidation at moderate thermal budgets without compromising dopant profiles [3].

Oxidation-Resistant Coatings for Refractory Alloys

WSi₂ is uniquely suited as an oxidation-resistant protective coating for tungsten and refractory alloy components operating at or above 1300 °C in oxidizing atmospheres. As quantified in Section 3 Evidence Item 4, WSi₂ coatings undergo a mechanistic transition at 1300 °C where the WO₃ phase evaporates rapidly, leaving behind a continuous, slow-growing SiO₂ scale that provides effective oxidation protection [4]. This high-temperature protection window is critical for applications such as rocket nozzles, hypersonic vehicle leading edges, and high-temperature furnace heating elements. However, procurement specifications must explicitly exclude applications involving prolonged exposure between 800 °C and 1200 °C, where accelerated oxidation due to WO₃/SiO₂ mixed-phase scale formation and cracking compromises coating integrity [4].

CVD WSi₂ Interconnect Shunt Films

The well-characterized CVD growth kinetics of WSi₂ (activation energy 2.6 eV/atom for solid-state silicidation; 178 kJ/mol for gas-phase CVD) provide predictable and controllable film formation for interconnect shunt layers in high-density integrated circuits [5][6]. The parabolic growth law and diffusion-controlled mechanism established in Section 3 Evidence Item 5 enable precise thickness control and uniformity across wafer-scale substrates, essential for maintaining consistent sheet resistance in multi-level metallization schemes. WSi₂'s high electromigration resistance relative to pure aluminum or copper metallization makes it a reliable shunt material for power distribution networks, where the lower resistivity of WSi₂ compared to polysilicon alone (by approximately two orders of magnitude) significantly reduces voltage drop and improves power efficiency [3].

WSi₂ PVD Sputtering Targets

WSi₂ sputtering targets fabricated from high-purity tungsten disilicide enable reproducible deposition of stoichiometric WSi₂ thin films with controlled resistivity in the 30–50 μΩ·cm range, as demonstrated by magnetron co-sputtering and laser ablation studies [1]. The intermediate thermodynamic stability and moderate activation energy for silicide formation (Section 3 Evidence Items 1 and 5) make WSi₂ targets compatible with a wide range of substrate materials and post-deposition annealing conditions without inducing deleterious interfacial reactions. Procurement specifications for WSi₂ sputtering targets should prioritize stoichiometry control (Si/W atomic ratio 2.0–2.2 for silicon-rich films to enhance oxidation resistance) and impurity levels below 50 wt ppm for Fe, Cr, and Ni to ensure consistent electrical performance in semiconductor applications [7].

Application
Selection Property
Validation Focus
Polycide gate electrodes
Resistivity at reduced film thickness
Sheet resistance uniformity & RC delay
Oxidation-resistant coatings
Protective oxide scale formation mechanism
High-temperature SiO₂ integrity
CVD interconnect shunt films
Diffusion-controlled growth kinetics
Thickness control & electromigration resistance
Sputtering targets
Stoichiometry & impurity level
Deposition reproducibility & resistivity control
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